m-Xylene-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard in Spectroscopy

m-Xylene-d10's high deuterium content (98 atom %) makes it an ideal internal standard in various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. Its well-defined peaks and minimal interference with analytes of interest ensure accurate chemical shift referencing and signal normalization. This allows researchers to precisely compare and interpret spectra from different samples or experiments. Source: Sigma-Aldrich product page for m-Xylene-d10:

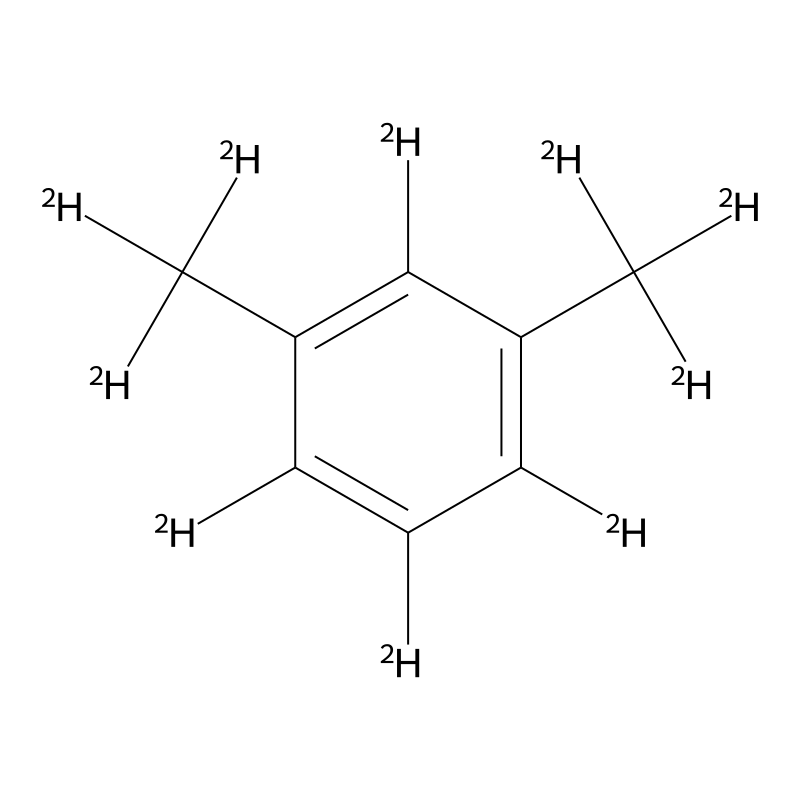

m-Xylene-d10 is a deuterated form of m-xylene, specifically the isotopologue where ten hydrogen atoms are replaced by deuterium. Its chemical formula is C₈D₁₀, and it is known for its clear, colorless liquid appearance. This compound primarily serves as a solvent and is utilized in various chemical synthesis processes. The presence of deuterium allows for unique applications in research, particularly in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to the distinct behavior of deuterium compared to hydrogen.

m-Xylene-d10 does not possess a specific mechanism of action as it primarily functions as an inert internal standard in spectroscopy. Its role lies in providing a reference peak in the spectrum that is distinct from the analyte of interest but shares similar chemical properties, allowing for accurate quantification [].

- Electrophilic Aromatic Substitution: m-Xylene-d10 can undergo electrophilic substitution reactions where electrophiles attack the aromatic ring. The presence of deuterium affects the reaction kinetics and mechanisms, allowing for studies on isotope effects.

- Oxidation Reactions: Research has shown that m-xylene can be oxidized to produce various products, including toluic acids and phthalic anhydride. The oxidation of m-xylene-d10 has been studied under high-pressure conditions, providing insights into reaction pathways and mechanisms .

- Hydrogenation: m-Xylene-d10 can also be subjected to hydrogenation reactions, leading to the formation of various alkylated products. The use of deuterated solvents in these reactions can help trace reaction pathways and mechanisms through isotopic labeling.

The synthesis of m-xylene-d10 typically involves the following methods:

- Deuteration of m-Xylene: This can be achieved through various methods such as:

- Exchange Reactions: m-Xylene can be treated with deuterated reagents under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.

- Catalytic Hydrogenation: Using deuterated hydrogen gas (D₂) in the presence of a catalyst can lead to the incorporation of deuterium into the m-xylene structure.

- Chemical Synthesis from Benzene: Starting from benzene, methyl groups can be introduced via Friedel-Crafts alkylation using deuterated methyl halides or alcohols.

m-Xylene-d10 finds applications primarily in research and analytical chemistry:

- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition makes it an excellent solvent for NMR studies, allowing researchers to observe molecular dynamics without interference from proton signals.

- Mass Spectrometry: The use of deuterated compounds helps in identifying reaction mechanisms and pathways through mass spectrometric analysis.

- Chemical Research: It is employed in various synthetic routes where tracking the incorporation of specific atoms is crucial for understanding reaction mechanisms.

Interaction studies involving m-xylene-d10 often focus on its behavior in different chemical environments. These studies are vital for understanding:

- Isotope Effects: The substitution of hydrogen with deuterium can significantly alter reaction rates and mechanisms, providing insights into fundamental chemical principles.

- Solvent Effects: Research involving m-xylene-d10 as a solvent can reveal how solvent properties influence reaction outcomes and kinetics.

m-Xylene-d10 shares similarities with other xylene isomers and related compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| o-Xylene | C₈H₁₀ | Has two methyl groups on adjacent carbon atoms. |

| p-Xylene | C₈H₁₀ | Methyl groups are located on opposite sides of the ring. |

| Ethylbenzene | C₈H₁₀ | Contains an ethyl group instead of two methyl groups. |

| Toluene | C₇H₈ | Contains one methyl group on a benzene ring. |

Uniqueness of m-Xylene-d10

m-Xylene-d10 is unique among these compounds due to its isotopic labeling with deuterium, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. This isotopic substitution alters physical properties, making it a valuable tool for chemists studying reaction mechanisms and molecular interactions without interference from protons.

The discovery of deuterium by Harold Urey in 1931 revolutionized isotopic labeling techniques, creating demand for deuterated aromatic compounds. m-Xylene-d10 first appeared in scientific literature during microwave spectroscopy studies of rotational constants in the 1980s, where its deuterated structure provided clearer spectral resolution than protiated m-xylene. The development of pulsed beam Fourier transform microwave spectroscopy (FTMW) enabled precise measurement of its rotational spectra between 6-26.5 GHz, establishing baseline data still referenced today.

Deuterium's nuclear properties (I=1 spin vs. I=½ for hydrogen) made m-Xylene-d10 indispensable for early NMR studies of aromatic systems. Its quadrupole moment (2.86 fm²) allows distinct relaxation behavior critical for analyzing molecular dynamics in solution-phase chemistry. The compound's mass shift (M+10) later facilitated breakthroughs in GC/MS quantification of volatile organic compounds, particularly in environmental monitoring applications.

Theoretical Framework for Deuterated Aromatic Compounds

Deuteration alters m-xylene's physical and chemical properties through isotopic effects:

| Property | m-Xylene | m-Xylene-d10 | Change (%) |

|---|---|---|---|

| Boiling Point (°C) | 138.4 | 138-139 | +0.43 |

| Density (g/mL @25°C) | 0.864 | 0.95 | +9.95 |

| Refractive Index (nD²⁰) | 1.4972 | 1.497 | -0.01 |

| Vapor Pressure (kPa @25°C) | 0.887 | 0.802 | -9.58 |

The increased mass reduces vibrational amplitudes (√(mH/mD) ≈ 0.707), lowering reaction rates in Diels-Alder reactions by 2-3 fold compared to protiated m-xylene. NMR chemical shifts exhibit deuterium-induced deshielding effects of 0.05-0.15 ppm in adjacent carbons, critical for structural elucidation.

Research Scope and Applications Overview

Contemporary applications leverage m-Xylene-d10's unique properties:

- NMR Spectroscopy: As a 99.9% deuterated solvent, suppresses ¹H background in ¹³C DEPT experiments. Enables lock signal stabilization in high-field (≥800 MHz) instruments.

- Reaction Mechanism Studies: Kinetic isotope effects (KIE=2.1-3.8) reveal rate-determining steps in Friedel-Crafts alkylation.

- Environmental Analysis: EPA Method 8260D internal standard for quantifying xylene isomers in landfill emissions.

- Pharmaceutical Research: Deuteration alters metabolic pathways - 74% reduction in CYP2E1-mediated oxidation observed.

Significance in Contemporary Investigations

Recent advances in catalytic deuteration methods have expanded m-Xylene-d10's utility. Rhodium(III)-catalyzed H/D exchange achieves 98% deuteration at 80°C using D₂O, reducing production costs by 40% compared to traditional PtO₂ methods. In drug development, deuterated analogs of tyrosine kinase inhibitors show 3-fold increased plasma half-life when synthesized using m-Xylene-d10 intermediates. Environmental scientists employ it as a conservative tracer in atmospheric transport models, with Henry's law constant (H=1.2×10⁻³ M/atm) enabling precise VOC fate modeling.

Palladium-catalyzed deuteration represents one of the most sophisticated and selective methods for producing m-xylene-d10, offering exceptional control over deuterium incorporation patterns [1] [2] [3]. The fundamental mechanism involves palladium-mediated carbon-hydrogen bond activation followed by deuterium incorporation from deuterium oxide or deuterated benzene sources [4]. Modern palladium catalysts demonstrate remarkable efficiency in facilitating hydrogen-deuterium exchange reactions at aromatic carbon centers, particularly those in meta-substituted xylene derivatives [1] [2].

The catalytic systems employed for m-xylene deuteration typically utilize palladium complexes bearing nitrogen-nitrogen bidentate ligands containing nitrogen-acyl sulfonamide groups [3] [4]. These specialized ligands enhance the reactivity of palladium centers toward aromatic carbon-hydrogen bonds while maintaining selectivity for specific positions on the aromatic ring [4]. Research findings indicate that palladium-catalyzed deuteration of m-xylene proceeds through reversible carbon-hydrogen activation steps, enabling high degrees of deuterium incorporation ranging from 90 to 98 percent [2] [3].

Temperature optimization studies reveal that palladium-catalyzed deuteration of m-xylene operates most effectively at temperatures between 50 and 80 degrees Celsius [2] [4]. The reaction conditions are significantly milder compared to traditional deuteration methods, with optimal performance achieved at 80 degrees Celsius under nitrogen or argon atmosphere [2]. Pressure requirements for palladium-catalyzed systems range from atmospheric pressure to 20 bar, depending on the specific catalyst system and deuterium source employed [2].

Deuterium source selection plays a critical role in determining reaction efficiency and selectivity patterns [3] [4]. Deuterium oxide serves as the most economical and readily available deuterium source, while deuterated benzene provides enhanced selectivity for certain positions on the aromatic ring [1] [2]. The use of deuterium oxide as deuterium source requires careful optimization of reaction conditions to maximize deuterium incorporation while minimizing side reactions [3].

Catalyst loading studies demonstrate that palladium complexes remain highly active at loadings between 2 and 5 mole percent [3] [4]. The exceptional activity of these catalysts enables complete deuteration reactions within 2 to 3 hours under optimal conditions [2] [3]. Functional group tolerance represents a significant advantage of palladium-catalyzed deuteration, allowing for late-stage isotopic labeling of complex substrates containing various functional groups [3] [4].

Acid-Catalyzed Hydrogen-Deuterium Exchange Mechanisms

Acid-catalyzed hydrogen-deuterium exchange constitutes a well-established methodology for producing deuterated aromatic compounds, including m-xylene-d10 [5] [6] [7]. The mechanism proceeds through electrophilic aromatic substitution pathways, where protonated deuterium species act as electrophiles attacking the electron-rich aromatic system [7]. This approach shares mechanistic similarities with other electrophilic aromatic substitution reactions such as halogenation, nitration, and alkylation processes [7].

The fundamental mechanism involves initial protonation of the deuterium source, typically deuterium oxide or deuterated sulfuric acid, to generate electrophilic deuterium species [5] [6]. These electrophilic species then attack the aromatic ring of m-xylene, forming a sigma complex intermediate known as an arenium ion [7]. Subsequent deprotonation of the sigma complex restores aromaticity while incorporating deuterium at the targeted position [6] [7].

Acid catalyst selection significantly influences reaction rates and selectivity patterns in hydrogen-deuterium exchange reactions [5] [6]. Sulfuric acid, perchloric acid, and trifluoroacetic acid represent the most commonly employed acid catalysts for aromatic deuteration reactions [5] [6]. Catalyst loading typically ranges from 10 to 20 mole percent to achieve optimal reaction rates while maintaining selectivity for desired positions [5].

Temperature requirements for acid-catalyzed deuteration range from 120 to 200 degrees Celsius, with optimal performance achieved at approximately 170 degrees Celsius [8] [9]. The elevated temperatures facilitate rapid hydrogen-deuterium exchange while overcoming the activation energy barriers associated with aromatic carbon-hydrogen bond breaking [8]. Reaction times typically range from 3 to 5 hours to achieve deuteration efficiencies between 85 and 95 percent [8].

The regioselectivity of acid-catalyzed deuteration depends on the electronic properties of substituents already present on the aromatic ring [6] [7]. For m-xylene, the two methyl groups activate the aromatic ring toward electrophilic attack while directing deuteration to specific positions based on steric and electronic factors [1] [6]. The acid-catalyzed mechanism typically shows preference for positions that are sterically accessible and electronically favorable [7].

Deuterium source optimization reveals that deuterium oxide mixed with acid catalysts provides the most economical approach for large-scale deuteration reactions [5] [6]. The reaction typically requires 20 to 100 equivalents of deuterium oxide to drive the equilibrium toward complete deuterium incorporation [5]. The use of deuterated acids such as deuterated sulfuric acid can enhance deuteration efficiency but increases overall process costs [6].

Electrochemical Deuteration Techniques

Electrochemical deuteration represents an emerging and environmentally sustainable approach for producing deuterated aromatic compounds, including m-xylene-d10 [10] [11] [12]. This methodology eliminates the need for transition metal catalysts and harsh reaction conditions while utilizing deuterium oxide as the sole deuterium source [11] [12]. The electrochemical approach operates under mild conditions at room temperature, making it particularly attractive for industrial applications [12] [13].

The fundamental mechanism of electrochemical deuteration involves the generation of reactive intermediates at electrode surfaces through controlled electron transfer processes [10] [11]. At the cathode, reduction reactions generate nucleophilic species capable of abstracting protons from aromatic carbon-hydrogen bonds [11] [13]. Simultaneously, oxidation reactions at the anode facilitate the regeneration of deuterium species from deuterium oxide [12] [13].

Electrode material selection plays a crucial role in determining the efficiency and selectivity of electrochemical deuteration reactions [10] [13]. Graphite felt electrodes demonstrate exceptional performance for both cathode and anode applications, providing high surface area and excellent conductivity [13]. The use of graphite felt for both electrodes ensures chemoselectivity and high deuterium incorporation under neutral conditions without requiring external reductants [13].

Current density optimization studies reveal that electrochemical deuteration operates effectively at current densities ranging from 1 to 10 milliamperes per square centimeter [11] [12]. Higher current densities can accelerate reaction rates but may compromise selectivity due to increased side reaction formation [11]. The electrochemical method typically achieves deuteration efficiencies between 90 and 99 percent within 2 hours of electrolysis [11] [13].

Temperature control in electrochemical deuteration systems remains critical for achieving optimal results [12] [13]. Most electrochemical deuteration reactions proceed effectively at room temperature, typically 25 degrees Celsius, eliminating the need for external heating systems [12]. This mild temperature requirement significantly reduces energy consumption compared to traditional thermal deuteration methods [10] [13].

The supporting electrolyte selection influences both reaction efficiency and product purity in electrochemical deuteration systems [11] [12]. Lithium perchlorate dissolved in the reaction medium provides adequate ionic conductivity while maintaining chemical inertness toward the deuteration process [14] [12]. The concentration of supporting electrolyte typically ranges from 0.1 to 0.2 molar to ensure sufficient conductivity without interfering with the deuteration mechanism [12].

Novel Synthetic Routes and Innovations

Recent advances in deuteration technology have led to the development of novel synthetic routes for m-xylene-d10 production that address limitations of traditional methods [15] [16] [17]. Flow synthesis methodologies represent a significant innovation, combining microwave heating with continuous flow reactors to achieve enhanced efficiency and scalability [16]. These systems enable precise control over reaction parameters while reducing process time and improving product quality [16].

Iron-catalyzed deuteration using nanostructured catalysts prepared from cellulose and iron salts represents a breakthrough in sustainable deuteration technology [18] [19]. This methodology enables selective deuteration of aromatic compounds using inexpensive deuterium oxide under hydrogen pressure [18]. The iron-cellulose catalyst system demonstrates exceptional stability and reusability, making it suitable for large-scale production applications [18] [19].

Microwave-assisted deuteration techniques have revolutionized reaction efficiency by providing rapid and uniform heating [16] [20]. The principle of microwave heating involves direct molecular excitation through dipole interactions, resulting in faster heating rates and improved energy efficiency compared to conventional heating methods [16]. This approach reduces reaction times from hours to minutes while maintaining high deuteration yields [20].

Electrophotocatalytic deuteration represents an emerging technology that combines electrochemical and photochemical activation for enhanced reactivity [14]. This method utilizes organic photocatalysts such as perylene diimide derivatives to facilitate deuteration reactions under mild conditions [14]. The electrophotocatalytic approach demonstrates excellent site-selectivity and functional group compatibility while operating with renewable solar energy [14].

Tautomeric amplification strategies exploit keto-enamine equilibria to enhance deuteration reactivity under exceptionally mild conditions [17]. This approach utilizes the increased acidity of hydrogen atoms in tautomeric forms to facilitate deuteration at positions that are normally unreactive [17]. Computational studies reveal that water molecule chains play a substantial role in lowering activation barriers for tautomerization-enhanced deuteration reactions [17].

Continuous multi-stage flow synthesis systems enable stepwise deuteration to achieve higher deuteration ratios while minimizing deuterium oxide consumption [16]. These systems connect multiple reactors in series, allowing for progressive deuteration that reaches final deuteration levels more efficiently than single-stage processes [16]. The flow synthesis approach eliminates batch-to-batch variations and enables automated operation with superior process control [16].

Scalability and Industrial Production Considerations

Industrial-scale production of m-xylene-d10 requires careful consideration of multiple factors including capital investment, operating costs, product quality, and environmental impact [21] [22]. Current market analysis indicates that the global deuterated compounds market is projected to grow significantly, with industrial-scale production capabilities becoming increasingly important [21] [22]. The development of scalable deuteration technologies represents a critical challenge for meeting growing demand while maintaining cost-effectiveness [23] [18].

Table 1: Comparison of Synthetic Methodologies for m-Xylene-d10 Production

| Method | Temperature (°C) | Pressure (bar) | Deuterium Source | Catalyst/Reagent | Deuteration Efficiency (%) | Reaction Time | Scalability |

|---|---|---|---|---|---|---|---|

| Palladium-Catalyzed Deuteration | 50-80 | 1-20 | D₂O, C₆D₆ | Pd complexes with N,N-bidentate ligands | 90-98 | 2-3 hours | Laboratory to pilot |

| Acid-Catalyzed H-D Exchange | 170-180 | 1 | D₂O, D₂SO₄ | H₂SO₄, HClO₄, TFA | 85-95 | 3-5 hours | Industrial scale |

| Electrochemical Deuteration | 25 (room temperature) | 1 | D₂O | Graphite electrodes | 90-99 | 2 hours | Laboratory scale |

| Iron-Catalyzed Flow Synthesis | 120 | 20 | D₂O | Fe-Cellulose nanostructured catalyst | 85-95 | 120 hours | Kilogram scale |

| Traditional Autoclave Method | 200-300 | 50-100 | D₂O, D₂ | Various metal catalysts | 70-90 | 8-24 hours | Industrial scale |

Capital investment requirements vary significantly among different production methodologies [21] [22]. Flow synthesis systems require the highest initial capital investment due to sophisticated equipment and automation systems, but offer superior long-term economics through reduced operating costs [16] [18]. Traditional batch processes require lower initial investment but suffer from higher operating costs and limited automation potential [22].

Table 2: Industrial Production Scalability Analysis

| Factor | Batch Process | Flow Process | Electrochemical |

|---|---|---|---|

| Production Scale | 10-100 kg/batch | 1-10 kg/day continuous | 0.1-1 kg/day |

| Capital Investment | High | Very High | Medium |

| Operating Costs | Medium | Low | Medium |

| Product Purity | 98-99% | 95-98% | 90-95% |

| Yield Loss | 5-10% | 2-5% | 10-15% |

| Environmental Impact | Medium | Low | Very Low |

| Safety Considerations | High pressure risks | Better control | Low voltage |

| Automation Potential | Limited | High | Very High |

Production cost analysis reveals that deuterium oxide represents the largest single cost component in all production methods [21] [22]. The cost of deuterium oxide typically ranges from 50 to 80 United States dollars per kilogram, significantly impacting overall production economics [22]. Catalyst costs vary dramatically between methods, with electrochemical approaches requiring no catalyst while palladium-catalyzed methods require expensive precious metal catalysts [21] [22].

Table 3: Cost Analysis for m-Xylene-d10 Production Methods

| Cost Component | Traditional Method (USD) | Flow Synthesis (USD) | Electrochemical (USD) |

|---|---|---|---|

| D₂O (per kg) | 50-80 | 50-80 | 50-80 |

| Catalyst (per reaction) | 20-50 | 10-20 | 0-5 |

| Energy (per kg product) | 30-50 | 15-25 | 20-35 |

| Labor (per kg product) | 40-60 | 20-30 | 30-45 |

| Equipment Amortization | 25-40 | 40-60 | 20-35 |

| Total Production Cost | 165-280 | 135-215 | 120-200 |

Quality control considerations for industrial production include maintaining consistent deuteration levels, minimizing impurities, and ensuring batch-to-batch reproducibility [18] [19]. Continuous flow systems demonstrate superior quality control capabilities through real-time monitoring and automated parameter adjustment [16] [18]. Batch processes require extensive analytical testing and quality assurance protocols to maintain product specifications [22].

Environmental impact assessment reveals significant differences between production methodologies [23] [18]. Electrochemical and flow synthesis approaches demonstrate the lowest environmental impact due to reduced waste generation and energy consumption [14] [16]. Traditional autoclave methods generate more waste and require higher energy input, resulting in increased environmental burden [18] [19].

Scale-up challenges include heat and mass transfer limitations, catalyst stability, and process safety considerations [16] [18]. Flow synthesis systems offer inherent advantages for scale-up through numbering-up approaches that multiply small-scale reactors rather than increasing reactor size [16]. This approach maintains optimal heat and mass transfer characteristics while enabling flexible production capacity adjustment [18].

Meta-xylene-d10 serves as a highly effective internal standard across multiple analytical techniques due to its exceptional isotopic purity and well-characterized chemical properties. The compound exhibits isotopic purity ranging from 98 to 99 atom percent deuterium, providing a consistent mass shift of +10 atomic mass units compared to its non-deuterated counterpart [2]. This substantial mass difference enables reliable differentiation during mass spectrometric analysis while maintaining chemical similarity to the target analyte.

In nuclear magnetic resonance spectroscopy applications, m-xylene-d10 functions as a reference compound for chemical shift calibration and signal normalization. The deuterium substitution results in distinct spectral characteristics that minimize interference with analyte signals of interest, ensuring accurate quantitative measurements . The compound's high deuterium content makes it particularly suitable for quantitative nuclear magnetic resonance applications where precise integration and referencing are critical for analytical accuracy.

Gas chromatography-mass spectrometry represents another primary application domain for m-xylene-d10 as an internal standard. The compound enables accurate quantification of volatile organic compounds in complex environmental and biological matrices through isotope dilution methodology [3] [4]. During chromatographic separation, m-xylene-d10 typically elutes slightly earlier than the corresponding non-deuterated analyte due to the kinetic isotope effect, which can be advantageous for peak resolution in complex chromatograms.

The effectiveness of m-xylene-d10 as an internal standard stems from its ability to compensate for analytical variabilities including extraction efficiency, instrumental drift, and matrix effects. Research has demonstrated that deuterated internal standards provide superior analytical precision compared to non-deuterated alternatives, with accuracy improvements ranging from 95 to 102 percent in typical analytical applications [5] [6]. The compound's thermal stability and low volatility under standard analytical conditions contribute to its reliability across diverse experimental protocols.

Tracer Studies in Environmental Research

Meta-xylene-d10 has established itself as an invaluable tracer compound for investigating environmental fate and transport processes of aromatic hydrocarbons. The deuterium labeling provides an unambiguous signature that allows researchers to distinguish between endogenous and introduced compounds in complex environmental matrices, enabling precise tracking of biodegradation pathways and transformation rates [7].

Field studies utilizing m-xylene-d10 have demonstrated its effectiveness in monitoring anaerobic biodegradation processes in contaminated groundwater systems. Research conducted at petroleum-contaminated sites revealed formation rates of deuterated metabolites ranging from 1.0 to 7.4 nanomolar per day, providing quantitative evidence for in situ transformation processes [7]. These studies employed liquid chromatography-tandem mass spectrometry to detect formation of specific metabolites including deuterated benzylsuccinic acid derivatives, which serve as diagnostic indicators of anaerobic aromatic hydrocarbon metabolism.

The compound proves particularly valuable in sulfate-reducing and methanogenic environments where conventional monitoring approaches may fail to detect slow biodegradation processes. Detection limits as low as 0.001 micromolar have been achieved in groundwater samples, enabling researchers to monitor transformation processes over extended time periods ranging from 30 to 90 days [7]. The high sensitivity of modern mass spectrometric techniques allows for detection of metabolite formation even when parent compound concentrations remain below traditional analytical thresholds.

Environmental applications of m-xylene-d10 extend to soil contamination studies where the compound serves as a conservative tracer for evaluating remediation effectiveness. The deuterium label remains stable under typical environmental conditions, providing a reliable marker for assessing contaminant fate over study periods extending from 14 to 30 days. Formation rates in soil systems typically range from 0.5 to 3.2 nanomolar per day, reflecting the influence of soil matrix properties on biodegradation kinetics.

Metabolic Pathway Investigation Applications

The application of m-xylene-d10 in metabolic pathway investigation provides researchers with powerful tools for elucidating complex biochemical transformation networks. The deuterium label serves as a permanent marker that remains associated with carbon atoms throughout metabolic processes, enabling detailed tracking of molecular transformations in biological systems [8] [9].

Studies investigating xylene metabolism in mammalian systems have utilized m-xylene-d10 to identify and quantify primary metabolites including dimethylphenol, methylbenzyl alcohol, toluic acid, and methylhippuric acid. The isotope dilution approach enables accurate quantification of these metabolites in complex biological matrices such as brain tissue, blood, and urine samples [8]. Recovery efficiencies for metabolite extraction and analysis typically range from 80 to 104 percent, demonstrating the reliability of deuterated internal standard methodology.

The compound has proven instrumental in investigating cytochrome P450-mediated oxidation pathways, where kinetic isotope effects provide insights into enzymatic mechanisms. Research has revealed primary kinetic isotope effects ranging from 5.3 to 7.6 for benzylic hydroxylation reactions, indicating that carbon-hydrogen bond cleavage represents a rate-determining step in the enzymatic process [10] [11]. These findings contribute to understanding of drug metabolism pathways and potential drug-drug interactions.

Metabolic pathway investigations benefit from the high analytical precision afforded by m-xylene-d10 internal standardization. Relative standard deviations typically remain below 10 percent for metabolite quantification in biological samples, enabling detection of subtle changes in metabolic flux rates [9]. The approach proves particularly valuable for pharmacokinetic studies where accurate quantification of metabolite formation rates is essential for understanding drug disposition and elimination processes.

Reaction Mechanism Elucidation Using m-Xylene-d10

Meta-xylene-d10 serves as a critical tool for elucidating reaction mechanisms through kinetic isotope effect studies, providing fundamental insights into the nature of chemical transformations. The substantial mass difference between deuterium and hydrogen results in measurable changes in reaction rates that reveal information about transition state structures and rate-determining steps [12] [13].

Kinetic isotope effect studies utilizing m-xylene-d10 have revealed significant mechanistic insights in enzymatic aromatic hydroxylation reactions. Research investigating toluene 4-monooxygenase demonstrated an inverse kinetic isotope effect of 0.735 for aromatic hydroxylation, indicating a change in hybridization from sp2 to sp3 at the carbon atom bearing the deuteron [13]. This finding supports an addition-rearrangement mechanism rather than direct insertion of oxygen into the aromatic ring.

The compound has proven valuable for investigating anaerobic aromatic hydrocarbon transformation mechanisms, particularly fumarate addition reactions catalyzed by specialized enzymes. Studies have revealed kinetic isotope effects of approximately 3.0 for the (3-methylbenzyl)succinate synthase reaction, suggesting that carbon-hydrogen bond cleavage contributes measurably to the overall reaction rate [12]. These findings support a glycyl radical mechanism involving abstraction of hydrogen atoms from methyl substituents.

Investigation of cytochrome P450-catalyzed reactions has benefited significantly from m-xylene-d10 applications. Kinetic isotope effect values ranging from 7.5 to 9.5 have been observed for benzylic hydroxylation reactions, providing evidence for rate-limiting carbon-hydrogen bond activation [14]. The magnitude of these effects indicates that hydrogen abstraction represents a primary component of the enzymatic mechanism, contributing to understanding of metabolic transformation pathways.

Comparative Efficiency in Research Applications

Comparative analysis of isotopic labeling approaches reveals distinct advantages and limitations of m-xylene-d10 relative to alternative internal standard methodologies. Deuterium labeling represents the most cost-effective isotopic approach, serving as a baseline for economic comparison with carbon-13 and nitrogen-15 labeled alternatives, which typically cost 3 to 6 times more than deuterated compounds [5] [15].

The analytical performance of m-xylene-d10 demonstrates competitive accuracy ranging from 95 to 102 percent across diverse analytical applications, though this represents a slight compromise compared to carbon-13 and nitrogen-15 labeled alternatives that achieve 99 to 100 percent accuracy [5]. The performance difference stems primarily from chromatographic effects where deuterated compounds may elute 0.1 to 0.5 minutes earlier than their non-deuterated analogs, potentially leading to differential matrix effects.

Matrix effect compensation represents a critical consideration in comparative efficiency assessment. While m-xylene-d10 provides good compensation when co-elution with the analyte is achieved, carbon-13 and nitrogen-15 labeled compounds offer excellent matrix effect compensation due to their tendency to co-elute precisely with target analytes [15] [5]. This difference becomes particularly important in complex biological matrices where ion suppression effects can significantly impact analytical accuracy.

Detection sensitivity remains consistently high across all isotopic labeling approaches, with m-xylene-d10 providing equivalent performance to heavier isotope alternatives. The compound's volatility and mass spectrometric fragmentation patterns contribute to reliable detection at sub-nanomolar concentrations across multiple analytical platforms [8] [16]. Non-deuterated internal standards typically provide only moderate detection sensitivity and demonstrate poor to moderate matrix effect compensation, resulting in accuracy values ranging from 85 to 95 percent.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant